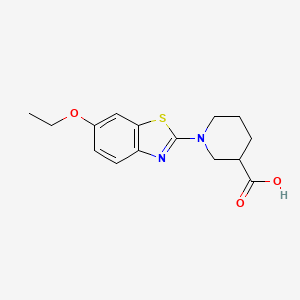![molecular formula C9H9N3O3 B7878066 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid](/img/structure/B7878066.png)
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid is a heterocyclic compound that features a fused pyrrolo[1,2-d][1,2,4]triazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often include the use of stoichiometric amounts of azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for targeted cancer therapies .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused ring system and is also used in kinase inhibitors.
Indole Derivatives: These compounds have a different ring structure but are similarly used in medicinal chemistry for their biological activities.
Uniqueness
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research and therapy .
特性
IUPAC Name |
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)12-8(13)7-3-2-4-11(7)5-10-12/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZHNSRMTLMTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7877993.png)
![2-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878008.png)
![4-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878023.png)
![1-[5-(2-{[(4-methylphenyl)amino]methyl}-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7878030.png)

![[8-methyl-7-(pyrrolidin-1-ylcarbonyl)-4,5-dihydro-2H-furo[2,3-g]indazol-2-yl]acetic acid](/img/structure/B7878072.png)
![[8-methyl-7-(morpholin-4-ylcarbonyl)-4,5-dihydro-2H-furo[2,3-g]indazol-2-yl]acetic acid](/img/structure/B7878079.png)
![(5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid](/img/structure/B7878080.png)
![4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid](/img/structure/B7878084.png)
![4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid](/img/structure/B7878085.png)
![ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate](/img/structure/B7878088.png)
![[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid](/img/structure/B7878091.png)
![3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B7878100.png)
![1-[(1-propyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878106.png)
